N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

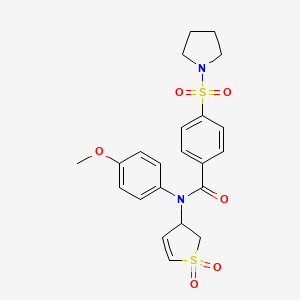

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring three distinct substituents:

- A 1,1-dioxidotetrahydrothiophen-3-yl group attached to the amide nitrogen, contributing sulfone and cyclic sulfide moieties.

- A 4-methoxyphenyl group on the amide nitrogen, introducing aromaticity and electron-donating methoxy functionality.

- A pyrrolidin-1-ylsulfonyl group at the para position of the benzamide core, providing a bulky sulfonamide substituent with a five-membered saturated ring.

This compound’s molecular formula is inferred as C₂₂H₂₃N₃O₅S₂ (based on structural analogs in ). Its design combines sulfonamide bioactivity (common in enzyme inhibitors) with enhanced solubility from the pyrrolidine moiety and metabolic stability from the sulfone group.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6S2/c1-30-20-8-6-18(7-9-20)24(19-12-15-31(26,27)16-19)22(25)17-4-10-21(11-5-17)32(28,29)23-13-2-3-14-23/h4-12,15,19H,2-3,13-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUECJDCKMYAVED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H19N3O4S

- Molecular Weight : 373.49 g/mol

- CAS Number : 6211-59-2

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been suggested that the compound may inhibit specific enzymes involved in cellular processes, potentially leading to antimicrobial and anticancer effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes related to bacterial cell wall synthesis, contributing to its antimicrobial properties.

- Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways that regulate cell proliferation and apoptosis.

Biological Activity

Research indicates that derivatives of thiophene compounds exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that thiophene derivatives can inhibit the growth of various bacteria and fungi.

- Anticancer Properties : Some compounds in this class have been investigated for their ability to induce apoptosis in cancer cells.

- Anti-inflammatory Effects : There is evidence suggesting that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could effectively induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The mechanism was linked to the modulation of Bcl-2 family proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

The target compound’s structural analogs differ primarily in the substituents at the benzamide’s para position and the amide nitrogen. Key comparisons include:

Table 1: Substituent and Molecular Formula Comparison

Key Observations:

- Electron-Withdrawing vs.

- Bulkiness and Solubility : The pyrrolidine ring in the target compound increases steric bulk but may improve solubility compared to smaller substituents (e.g., Cl or F) .

- Biological Activity : LMM5 demonstrates antifungal activity, suggesting sulfonamide derivatives (including the target) may target similar pathways .

Spectral and Physicochemical Properties

- IR Spectroscopy : Sulfonamide derivatives (e.g., target compound) show νS=O stretches at ~1240–1255 cm⁻¹ and νNH at ~3278–3414 cm⁻¹, confirming tautomeric forms .

- NMR : The dihydrothiophen and pyrrolidine moieties in the target compound would exhibit distinct proton environments (e.g., dihydrothiophen’s methylene protons at δ 3.5–4.5 ppm) .

Q & A

Q. Advanced Research Focus

- Molecular docking (AutoDock Vina, Glide) to predict binding poses using PDB structures (e.g., 3HKC for kinase targets) .

- Molecular Dynamics (MD) simulations (GROMACS, AMBER) to assess stability of ligand-receptor complexes over 100-ns trajectories.

- Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid methods to model electronic interactions at binding sites .

How should experiments assess the dihydrothiophen moiety’s impact on metabolic stability?

Q. Advanced Research Focus

- In vitro microsomal assays (human/rat liver microsomes) with LC-MS quantification of parent compound degradation.

- Isotope labeling (-tagged dihydrothiophen) to track metabolic byproducts.

- Structure-metabolism relationships (SMR) by synthesizing analogs with modified ring systems (e.g., tetrahydrofuran replacement) .

What methodologies determine the methoxyphenyl group’s role in target selectivity?

Q. Advanced Research Focus

- Competitive binding assays using fluorescence polarization (FP) or surface plasmon resonance (SPR) with truncated analogs (e.g., des-methoxyphenyl derivatives).

- Free-energy perturbation (FEP) calculations to quantify binding energy contributions of the methoxy group.

- Crystallographic studies (XRD) of ligand-target complexes to visualize π-stacking interactions .

How can contradictory biological activity data be reconciled?

Q. Advanced Research Focus

- Dose-response validation across multiple cell lines (e.g., IC vs. EC discrepancies).

- Orthogonal assays (e.g., Western blot vs. ELISA for target inhibition).

- Purity analysis via HPLC-MS to rule out batch-to-batch variability (e.g., >98% purity threshold) .

What are best practices for stability studies under varying pH/temperature?

Q. Basic Research Focus

- Forced degradation studies :

- Acidic/basic conditions (0.1M HCl/NaOH, 24h).

- Thermal stress (40–80°C) in lyophilized vs. solution states.

- HPLC-UV monitoring of degradation products (e.g., sulfoxide formation) .

- Accelerated stability testing (ICH Q1A guidelines) with humidity control .

Which spectroscopic techniques confirm the dihydrothiophen ring’s 3D conformation?

Q. Advanced Research Focus

- X-ray crystallography for absolute configuration determination (e.g., C–S bond dihedral angles).

- Vibrational circular dichroism (VCD) to correlate chiroptical properties with ring puckering.

- DFT-optimized structures (B3LYP/6-31G*) compared to experimental XRD data .

How can quantum mechanics predict regioselectivity in derivative synthesis?

Q. Advanced Research Focus

- Transition state modeling (Gaussian 16) to calculate activation barriers for competing reaction pathways.

- Fukui function analysis to identify nucleophilic/electrophilic sites on the parent compound.

- Reaction path sampling (e.g., NEB method) to map energy landscapes for sulfonylation steps .

What experimental approaches investigate off-target interactions of the pyrrolidine sulfonyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.